Ethambutol, meso-
CAS No.: 10054-06-5
Cat. No.: VC21347868
Molecular Formula: C10H24N2O2 . 2 HCl
Molecular Weight: 204.31 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 10054-06-5 |
---|---|
Molecular Formula | C10H24N2O2 . 2 HCl |
Molecular Weight | 204.31 g/mol |
IUPAC Name | (2S)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol |
Standard InChI | InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10+ |
Standard InChI Key | AEUTYOVWOVBAKS-AOOOYVTPSA-N |
Isomeric SMILES | CC[C@H](CO)NCCN[C@@H](CC)CO |
SMILES | CCC(CO)NCCNC(CC)CO |
Canonical SMILES | CCC(CO)NCCNC(CC)CO |
Appearance | White Solid |
Physicochemical Properties
Ethambutol compounds generally present as crystalline hygroscopic white powders that are odorless or nearly odorless . The following table outlines key physicochemical properties relevant to ethambutol formulations, including the meso form:
Table 1: Physical and Chemical Properties of Ethambutol
Property | Value |
---|---|
Chemical Formula (base) | C₁₀H₂₄N₂O₂ |
Chemical Formula (hydrochloride) | C₁₀H₂₄N₂O₂,2HCl |
Molecular Weight (base) | 204.3 |
Molecular Weight (hydrochloride) | 277.2 |
Physical Appearance | White crystalline hygroscopic powder |
Odor | Odorless or almost odorless |
Melting Point | 199°C to 204°C |
Solubility in Water | 1 in 1 |
Solubility in Alcohol | 1 in 4 |
Solubility in Chloroform | 1 in 850 |
Solubility in Methyl Alcohol | 1 in 9 |
Solubility in Ether | Very slightly soluble |
Stability | Stable when heated at 121°C for 10 minutes |
A critical distinction between the meso form and the clinically utilized (S,S) configuration lies in their optical properties. While solutions of (S,S)-ethambutol in water are dextrorotatory , the meso form is optically inactive due to its internal plane of symmetry. This optical inactivity serves as an important identifying characteristic for the meso stereoisomer.
Pharmacokinetics
Ethambutol demonstrates favorable pharmacokinetic properties that contribute to its clinical utility. After oral administration, the drug is well-absorbed with peak plasma concentrations typically occurring within 2-4 hours. The pharmacokinetic profile specifically for the meso-ethambutol may differ from the standard clinical form in absorption rate, bioavailability, and distribution patterns.
Environmental factors including pH, temperature, and the presence of other compounds can influence ethambutol's efficacy and stability. Acidic environments may reduce drug activity, while elevated temperatures can accelerate degradation processes. These considerations apply to all stereoisomeric forms, including the meso variant.
Therapeutic Applications and Clinical Data
While standard ethambutol serves as a cornerstone in tuberculosis treatment, the specific therapeutic role of meso-ethambutol remains largely investigational. Comprehensive population studies provide valuable context for understanding ethambutol's clinical significance, as demonstrated in the following data tables:
Table 2: Demographic and Clinical Characteristics of Ethambutol Users
Characteristic | Value |
---|---|
Gender (Male) | 57.9% |
Mean Age | 60.2 ± 19.0 years |
Primary Indication (Pulmonary Tuberculosis) | 78.0% |
Mean Duration of Use | 12.1 ± 11.7 months |
Users with Duration <3 months | 20.9% |
Users with Duration 3-6 months | 13.4% |
Users with Duration 6 months to 1 year | 21.5% |
Users with Duration 1-1.5 years | 22.7% |
Users with Duration 1.5-2 years | 10.8% |
Users with Duration ≥2 years | 10.7% |
Table 3: Dosing Patterns and Cumulative Dose Among Ethambutol Users
Parameter | Value |
---|---|
Mean Daily Dose <750 mg/day | 5.5% of users |
Mean Daily Dose 750-<1,000 mg/day | 67.2% of users |
Mean Daily Dose 1,000-<1,250 mg/day | 25.4% of users |
Mean Daily Dose ≥1,250 mg/day | 1.9% of users |
Mean Cumulative Dose | 315.4 ± 301.2 g |
World Health Organization guidelines recommend initiating ethambutol treatment at 15–20 mg/kg/day for tuberculosis patients . For non-tubercular mycobacterial infections such as Mycobacterium avium complex and M. kansasii, dosing may range from 15–25 mg/kg as part of a multidrug regimen .
Toxicity and Adverse Effects
The most significant clinical concern with ethambutol administration is ethambutol-induced optic neuropathy (EON), a potentially serious adverse effect that can lead to bilateral optic atrophy and vision loss . This complication affects approximately 1%–2% of patients undergoing treatment for Mycobacterium tuberculosis, potentially impacting approximately 100,000 individuals worldwide annually .
The exact pathophysiological mechanism of EON remains incompletely understood, though current hypotheses suggest either reduced copper availability affecting mitochondrial oxidative phosphorylation or inhibited lysosomal activation due to zinc chelation . The risk correlates significantly with dosage, with doses below 15 mg/kg/day carrying a risk less than 1% while higher doses substantially increase this risk .
Table 4: Incidence of Adverse Effects Among Ethambutol Users
Adverse Effect | 1-Year Cumulative Incidence | 2-Year Cumulative Incidence |
---|---|---|
Visual Impairment | 0.4% | 0.5% |
Blindness | 0.08% | 0.1% |
Whether the meso form exhibits a different toxicity profile compared to the clinical (S,S) form requires targeted investigation. Such research could potentially identify stereoisomer-specific safety advantages that might inform future therapeutic applications.
Screening and Monitoring Protocols
Given the risk of optic neuropathy, regular ophthalmologic monitoring constitutes an essential component of ethambutol therapy. Research indicates variable adherence to screening recommendations in clinical practice:
Table 5: Screening Practices for Ethambutol-Induced Optic Neuropathy
Screening Parameter | Percentage |
---|---|
Any Ophthalmic Examination After Initiating Therapy | 31.9% |
Examination Within 3 Months | 9.2% |
Examination Within 6 Months | 12.5% |
Examination Within 1 Year | 16.5% |
Fundoscopy/Fundus Photography (Baseline) | 96.8% |
Optical Coherence Tomography (Baseline) | 29.1% |
Automated Visual Field Testing (Baseline) | 21.5% |
Color Vision Testing (Baseline) | 8.6% |
The median timing for baseline ophthalmologic examination after ethambutol initiation is approximately 336 days, with approximately 56.1% of screened patients receiving subsequent monitoring examinations . These data highlight potential gaps in current monitoring practices that warrant attention, regardless of which stereoisomeric form might be administered.
Among patients diagnosed with optic neuropathy, the most commonly employed diagnostic methods include fundoscopy/fundus photography (88.4%), automated visual field testing (69.6%), optical coherence tomography (63.8%), and color vision testing (35.5%) . Longitudinal data reveal increasing adoption of advanced diagnostic technologies, particularly optical coherence tomography, between 2015 and 2021 .
Research Perspectives and Future Directions
The stereochemical distinctions between ethambutol forms present intriguing opportunities for research and development. Potential areas for further investigation include:
-
Comparative efficacy studies between stereoisomers against various mycobacterial strains
-
Stereoisomer-specific pharmacokinetic and safety profiles
-
Potential applications of the meso form in drug-resistant tuberculosis
-
Structure-activity relationship studies to inform next-generation antimycobacterial agents
Such investigations could potentially reveal whether the meso form offers advantages in terms of efficacy, safety profile, or resistance patterns compared to the clinically established (S,S)-ethambutol.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume